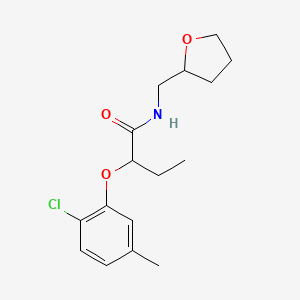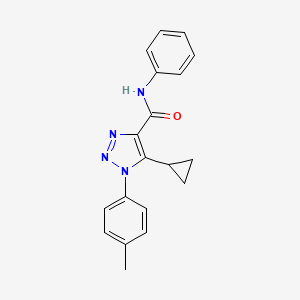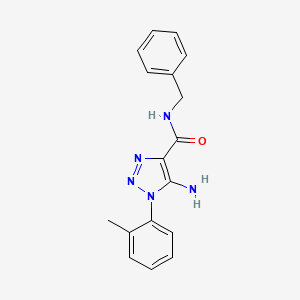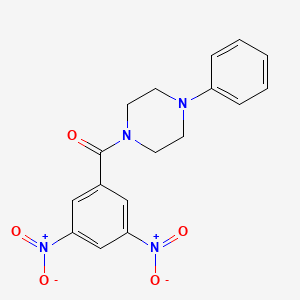
2-(2-chloro-5-methylphenoxy)-N-(tetrahydro-2-furanylmethyl)butanamide
Übersicht
Beschreibung
2-(2-chloro-5-methylphenoxy)-N-(tetrahydro-2-furanylmethyl)butanamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton’s tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor signaling pathway, and its inhibition has been shown to have therapeutic potential in various B-cell malignancies. TAK-659 has been extensively studied for its synthesis, mechanism of action, and biochemical and physiological effects.
Wirkmechanismus
2-(2-chloro-5-methylphenoxy)-N-(tetrahydro-2-furanylmethyl)butanamide targets BTK, a crucial enzyme in the B-cell receptor signaling pathway. BTK plays a key role in B-cell activation, proliferation, and survival. Upon binding to the B-cell receptor, BTK is activated and phosphorylates downstream targets, leading to the activation of various signaling pathways. This compound inhibits BTK by binding to its active site, preventing its activation and downstream signaling.
Biochemical and Physiological Effects
This compound has been shown to have potent inhibitory activity against BTK in both biochemical and cellular assays. It has also been shown to induce apoptosis in B-cell malignancies and inhibit B-cell proliferation. In addition, this compound has been shown to have minimal off-target effects, suggesting its specificity for BTK.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-chloro-5-methylphenoxy)-N-(tetrahydro-2-furanylmethyl)butanamide has several advantages for lab experiments, including its high potency, specificity, and low off-target effects. However, its limitations include its poor solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for 2-(2-chloro-5-methylphenoxy)-N-(tetrahydro-2-furanylmethyl)butanamide research, including:
1. Combination therapy: this compound may have synergistic effects when combined with other targeted therapies or chemotherapy agents.
2. Biomarker identification: Biomarkers predictive of response to this compound may help identify patients who are most likely to benefit from treatment.
3. Resistance mechanisms: Understanding the mechanisms of resistance to this compound may help develop strategies to overcome resistance and improve treatment outcomes.
4. Clinical trial design: Optimizing clinical trial design may help maximize the therapeutic potential of this compound and improve patient outcomes.
In conclusion, this compound is a promising small molecule inhibitor that targets BTK and has therapeutic potential in various B-cell malignancies. Its synthesis, mechanism of action, and biochemical and physiological effects have been extensively studied, and future research directions include combination therapy, biomarker identification, resistance mechanisms, and clinical trial design.
Wissenschaftliche Forschungsanwendungen
2-(2-chloro-5-methylphenoxy)-N-(tetrahydro-2-furanylmethyl)butanamide has been extensively studied for its therapeutic potential in various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. Preclinical studies have shown that this compound inhibits BTK signaling and induces apoptosis in B-cell malignancies. Clinical trials have also demonstrated promising results, with this compound showing efficacy in patients with relapsed or refractory B-cell malignancies.
Eigenschaften
IUPAC Name |
2-(2-chloro-5-methylphenoxy)-N-(oxolan-2-ylmethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO3/c1-3-14(16(19)18-10-12-5-4-8-20-12)21-15-9-11(2)6-7-13(15)17/h6-7,9,12,14H,3-5,8,10H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNGBNNFZBVQFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1CCCO1)OC2=C(C=CC(=C2)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(1H-imidazol-1-ylmethyl)-1-isobutyl-1H-benzimidazol-5-yl]propanamide](/img/structure/B4689465.png)

![ethyl 2-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B4689478.png)

![1-[(2,4-dimethylphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B4689487.png)
![methyl (4-{2-cyano-3-[(3-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenoxy)acetate](/img/structure/B4689503.png)
![N-1,3-benzothiazol-2-yl-2-[(1-methyl-1H-imidazol-2-yl)thio]propanamide](/img/structure/B4689504.png)
![3-(2-fluorobenzyl)-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B4689519.png)

![methyl {4,8-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B4689530.png)
![1-[6-methyl-1-phenyl-4-(propylamino)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B4689533.png)
![2-(2-bromo-4-{[(3-methylphenyl)amino]methyl}phenoxy)-N-phenylacetamide](/img/structure/B4689548.png)
![N-cyclopropyl-2-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4689549.png)
![2-(4-ethoxyphenyl)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B4689550.png)